molecular formula C8H9NO3S B123734 4-Acetylbenzenesulfonamide CAS No. 1565-17-9

4-Acetylbenzenesulfonamide

Cat. No. B123734
CAS RN: 1565-17-9
M. Wt: 199.23 g/mol
InChI Key: CSATVXJBGFVJES-UHFFFAOYSA-N
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Description

4-Acetylbenzenesulfonamide is a chemical compound that has been the subject of various studies due to its potential pharmacological properties. It is a core structure in the synthesis of various derivatives that exhibit a range of biological activities, including enzyme inhibition which is relevant in the treatment of diseases such as Alzheimer's Disease (AD) .

Synthesis Analysis

The synthesis of derivatives of 4-acetylbenzenesulfonamide has been reported using different methods. For instance, a one-pot synthesis under base conditions has been described, which offers advantages such as excellent yields, short reaction times, and high purity . Another study reported the transformation of N

Scientific Research Applications

Pharmacokinetics and Drug Metabolism

  • 4-Acetylbenzenesulfonamide shows a reversible drug-metabolite relationship in rats, as observed in studies investigating its pharmacokinetic profiles. This finding is crucial for understanding its behavior in biological systems (Nagamine, Otawa, Nakae, & Asada, 1988).

Inhibition of Acetylcholinesterase

  • Compounds derived from 4-Acetylbenzenesulfonamide, such as 4-phthalimidobenzenesulfonamide derivatives, have been evaluated for their inhibitory activities against acetylcholinesterase (AChE), a target for Alzheimer’s disease treatment. These derivatives show high selectivity and potency in inhibiting AChE, making them potential therapeutic agents (Soyer et al., 2016).

Molecular Docking Studies

  • Molecular docking studies of 4-Acetylbenzenesulfonamide derivatives, such as 4-(benzylideneamino)- and 4-(benzylamino)-benzenesulfonamides, show potential as acetylcholinesterase inhibitors. This research is significant for developing new treatments for Alzheimer’s disease (Işık et al., 2019).

Carbonic Anhydrase Inhibition

  • Studies involving 4-(2-substituted hydrazinyl)benzenesulfonamides have revealed their effectiveness in inhibiting carbonic anhydrase, an enzyme important in various physiological processes. These derivatives show potent inhibition, suggesting potential medical applications (Gul et al., 2016).

Enzyme Inhibition and Synthetic Applications

  • Research on N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides has explored their enzyme inhibition potential. These sulfonamides demonstrate significant inhibition of acetylcholinesterase and α-glucosidase, highlighting their potential in pharmaceutical applications (Riaz, 2020).

Potential in Treating Alzheimer’s Disease

  • New hybrid compounds containing 4-acetylbenzenesulfonamide structures have been synthesized as potential drugs for Alzheimer’s disease treatment. These compounds exhibit potent inhibition of acetyl- and butyrylcholinesterase, enzymes associated with Alzheimer's (Makhaeva et al., 2020).

Safety And Hazards

Safety data sheets indicate that 4-Acetylbenzenesulfonamide may be harmful if swallowed or in contact with skin . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

Specific future directions for 4-Acetylbenzenesulfonamide were not found in the available resources .

properties

IUPAC Name

4-acetylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-5H,1H3,(H2,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSATVXJBGFVJES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166092
Record name Benzenesulfonamide, p-acetyl- (6CI,7CI,8CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetylbenzenesulfonamide

CAS RN

1565-17-9
Record name 4-Acetylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1565-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonamide, 4-acetyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonamide, p-acetyl- (6CI,7CI,8CI)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylbenzenesulphonamide
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Synthesis routes and methods I

Procedure details

Ex-26A: To a solution of 4-acetyl-benzenesulfonyl chloride (Hoffman, R. V. Org. Syn. VII, 508; 4.18 g, 19.1 mmol) in acetone (30 mL) was added ammonia (28% in water, 8.2 mL, 57.3 mmol) dropwise at 0° C. The reaction mixture was allowed to stir at 0° C. for 30 min. The precipitate was filtered and the residue was washed with water and dried in vacuo to afford 4-acetyl-benzenesulfonamide as a white solid (3.54 g, 93%). 1H NMR (DMSO-d6) δ 8.10 (d, J=9 Hz, 2H), 8.03 (d, J=9 Hz, 2H), 4.86 (bs, 2H), 2.65 (s, 3H).
Quantity
4.18 g
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reactant
Reaction Step One
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8.2 mL
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reactant
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Quantity
30 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Commercially available 4-acetyl-benzenesulfonyl chloride (1.25 g, 5.7 mmol) was dissolved in THF (20 mL) and slowly added to a stirred solution of 25% NH3 in H2O (50 mL). The reaction mixture was stirred at it for 1 h. The reaction mixture was acidified using conc. HCl to pH=2. The white precipitation was collected by filtration, washed with H2O and dried in vacuo affording 975 mg of the title compound as off-white crystals.
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
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Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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Reaction Step Three

Synthesis routes and methods III

Procedure details

The damp 4-acetylbenzenesulfonyl chloride from 50 g. of sodium 4-acetylbenzenesulfonate is added in portions, with stirring, to 500 ml. of concentrated aqueous ammonia. The mixture is stirred at room temperature for 16 hours, cooled, and the precipitated 4-acetylbenzenesulfonamide removed by filtration and crystallized from aqueous ethanol/acetone; m.p. 177°-179° C.
Quantity
0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
48
Citations
KL Lobb, PA Hipskind, JA Aikins… - Journal of medicinal …, 2004 - ACS Publications
… Compound 47 was synthesized from 2,4-dichloro-benzoic acid and 4-acetylbenzenesulfonamide using RPS coupling procedure B. Yield = 78%. H NMR (400 MHz, DMSO-d 6 ): δ 8.23 (…
Number of citations: 74 pubs.acs.org
A Siddiqa, MA Abbasi, S Zahra Siddiqui… - Pakistan Journal of …, 2016 - researchgate.net
The various p-substituted benzenesulfonyl chlorides (2a-e) were treated with (3, 4-methylenedioxy) benzylamine (1) in the presence of aqueous Na2CO3 solution to synthesize N-(3, 4-…
Number of citations: 3 www.researchgate.net
R Leechaisit, R Pingaew, V Prachayasittikul… - Bioorganic & medicinal …, 2019 - Elsevier
A library of bis-sulfonamides (9–26) were synthesized and tested for their aromatase inhibitory activities. Interestingly, all bis-sulfonamide derivatives inhibited the aromatase with IC 50 …
Number of citations: 21 www.sciencedirect.com
S NAGAMINE, T OTAWA, H NAKAE… - Chemical and …, 1988 - jstage.jst.go.jp
… present comprehensive equations which characterize the pharmacokinetics of a reversible drug—metabolite system using 4-acetamidoacetophenone(Ia),4-acetylbenzenesulfonamide(…
Number of citations: 5 www.jstage.jst.go.jp
E Eliwa, AS Elzaref, WE Elgammal… - Dft Computations and … - papers.ssrn.com
… In this study, we synthesized a new hydrazone‒carbodithioate ligand via the acetic acid-promoted condensation of Sbenzyldithiocarbazate and 4-acetylbenzenesulfonamide. Its Cu(II) …
Number of citations: 0 papers.ssrn.com
AS Wagman, L Wang, JM Nuss - The Journal of Organic …, 2000 - ACS Publications
A diverse array of 3,4-dihydro-2-pyridones 13 were produced utilizing the unique properties of solid-supported reactions to both drive the reactions to completion and isolate the desired …
Number of citations: 26 pubs.acs.org
Y Imamura, A Ryu, T Koga, T Higuchi… - The journal of …, 1996 - academic.oup.com
… Oxidation of 4-ethylbenzenesulfonamide with chromium trioxide in acetic acid gave 4-acetylbenzenesulfonamide in 89% yield. The obtained 4-acetylbenzenesulfonamide was treated …
Number of citations: 7 academic.oup.com
M Arshad - SN Applied Sciences, 2020 - Springer
… The step-1, of the synthetic procedure included the condensation reaction in between the 1,3-benzodioxole-5-carbaldehyde and 4-acetylbenzenesulfonamide to yield of 4-[(2E)-3-(1,3-…
Number of citations: 9 link.springer.com
H Cheng, WJ Jusko - Biopharmaceutics & drug disposition, 1993 - Wiley Online Library
… also occur between ketanserin in humans,88 4a~etaminobenzaldehyde,~~ acetohe ~ amide , ~ ~ ~ ~ ~ and 4-acetamidoacetophenone, as well as 4-acetylbenzenesulfonamide in …
Number of citations: 46 onlinelibrary.wiley.com
KA Beaver, AC Siegmund, KL Spear - Tetrahedron letters, 1996 - Elsevier
… 4-Acetylbenzenesulfonamide (6) To a slurry of resin bound sulfonamide 3B from above (100 mg, 0.05 mmol) in NMP was added Pd 2 dba 3 ·CHCl 3 (5 mg, .0025 mmol) followed by …
Number of citations: 85 www.sciencedirect.com

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